Epitumomab cituxetan

Description

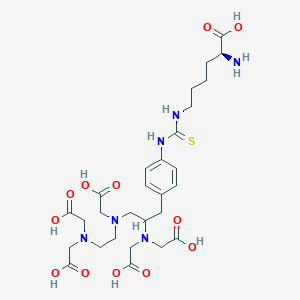

Properties

CAS No. |

263547-71-3 |

|---|---|

Molecular Formula |

C28H42N6O12S |

Molecular Weight |

686.7 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[4-[2-[bis(carboxymethyl)amino]-3-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propyl]phenyl]carbamothioylamino]hexanoic acid |

InChI |

InChI=1S/C28H42N6O12S/c29-21(27(45)46)3-1-2-8-30-28(47)31-19-6-4-18(5-7-19)11-20(34(16-25(41)42)17-26(43)44)12-32(13-22(35)36)9-10-33(14-23(37)38)15-24(39)40/h4-7,20-21H,1-3,8-17,29H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H2,30,31,47)/t20?,21-/m0/s1 |

InChI Key |

FOIAQXXUVRINCI-LBAQZLPGSA-N |

SMILES |

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=S)NCCCCC(C(=O)O)N |

Isomeric SMILES |

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=S)NCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=S)NCCCCC(C(=O)O)N |

Synonyms |

HMFG1 MAb monoclonal antibody HMFG1 pemtumomab R 1549 R-1549 theragyn |

Origin of Product |

United States |

Molecular and Structural Characteristics of Epitumomab Cituxetan

Epitumomab Antibody Component

The Epitumomab antibody is the targeting moiety of the conjugate, responsible for recognizing and binding to specific antigens on cancer cells.

Origin and Species Specificity of Epitumomab (Murine)

Epitumomab is a murine (mouse) monoclonal antibody. creativebiolabs.netgnpbio.com It is specifically designed to recognize and bind to human antigens, making it a xenographic antibody. creativebiolabs.netnih.gov The immunogen used to generate Epitumomab is Human MUC1, a protein often overexpressed in various cancers. thermofisher.comfishersci.be Some sources also indicate that it targets the MS4A1 protein, also known as CD20. creativebiolabs.netthermofisher.com

Antibody Isotype and Structural Configuration (e.g., IgG1 kappa)

Epitumomab is a murine IgG2a monoclonal antibody. thermofisher.com Immunoglobulins (Ig) are classified into different isotypes based on their heavy chain constant regions. wikipedia.orgabcam.com The IgG class is the most abundant in serum and is composed of two identical heavy chains and two identical light chains, forming a characteristic Y-shape. abcam.comantibodies.com The "2a" subclass designation refers to specific variations in the heavy chain's constant region. wikipedia.org The light chains can be either kappa (κ) or lambda (λ); in the case of a similar murine IgG1 antibody, ibritumomab (B3415438), the light chains are of the kappa type. abcam.comdrugbank.com

The basic structure of an IgG antibody consists of:

Two identical heavy (H) chains: These define the antibody's class and subclass. antibodies.com

Two identical light (L) chains: These are either kappa or lambda type. abcam.com

Fab (Fragment, antigen-binding) region: This is the part of the antibody that binds to the antigen. antibodies.com

Fc (Fragment, crystallizable) region: This region interacts with immune effector cells. antibodies.com

Recombinant Production Systems for Epitumomab (e.g., CHO cells)

Recombinant antibodies like Epitumomab are produced using modern biotechnology techniques to ensure a continuous and homogenous supply. gnpbio.com A common and efficient method for producing recombinant antibodies for therapeutic use is through mammalian expression systems. gnpbio.com Specifically, Chinese Hamster Ovary (CHO) cells are a well-established and widely used system for the production of recombinant monoclonal antibodies, including Epitumomab. thermofisher.comdrugbank.com This process involves introducing the genetic sequence of the antibody into the CHO cells, which then produce and secrete the desired antibody. google.com

Cituxetan Chelator Component

The Cituxetan component is a crucial part of the radioimmunoconjugate, as it securely holds the radioactive isotope.

Molecular Structure and Chemical Properties Relevant to Radiolabeling

Cituxetan is a derivative of diethylenetriaminepentaacetic acid (DTPA). chemicalbook.com Specifically, it is a bifunctional chelator, meaning it has two key functional parts: a chelating moiety that binds to metal ions and a reactive group that allows it to be attached to another molecule, in this case, the Epitumomab antibody. chemicalbook.com The chemical name for the core structure is often referred to as p-SCN-Bn-DTPA or S-2-(4-Isothiocyanatobenzyl)-diethylenetriaminepentaacetic acid. chemicalbook.commacrocyclics.com

The DTPA backbone provides multiple coordination sites (carboxyl and amine groups) that can form a stable complex with a radiometal ion. usask.ca The stability of this complex is critical to prevent the premature release of the radioisotope in the body, which could lead to off-target toxicity. usask.ca Lutetium-177 (¹⁷⁷Lu) is a commonly used radioisotope for this type of application due to its favorable decay properties, including the emission of beta particles that can kill cancer cells and gamma photons that allow for imaging. nih.govnrg.eunih.gov The chemical properties of Lutetium, which exists in a +3 oxidation state, make it suitable for chelation with agents like DTPA. nih.gov

Linker Chemistry and Conjugation Strategies

The conjugation of Cituxetan to the Epitumomab antibody is achieved through a specific chemical reaction. The "p-SCN-Bn" part of the chelator's name indicates the presence of a para-isothiocyanatobenzyl group. chemicalbook.comchemsrc.com The isothiocyanate group (-N=C=S) is a reactive linker that can form a stable covalent bond, typically a thiourea linkage, with primary amine groups (e.g., the epsilon-amino group of lysine residues) on the antibody. nih.govgoogle.com

Radiochemical Purity and Stability of the Conjugate in vitro

For a radiolabeled antibody to be safe and effective, it is essential that the radionuclide remains firmly attached to the antibody until it reaches its target. Therefore, the radiochemical purity and stability of the conjugate are critical quality attributes that must be rigorously tested.

Radiochemical Purity: Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form, i.e., bound to the antibody. A high radiochemical purity (typically >95%) is required to minimize the amount of free radionuclide, which could lead to off-target radiation exposure and reduced therapeutic efficacy. nih.govsnmmi.org

Methods for determining radiochemical purity include:

Thin-Layer Chromatography (TLC): A common method used to separate the radiolabeled antibody from free radionuclide and other impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): A more sophisticated chromatographic technique that can provide a more detailed analysis of radiochemical purity. nih.gov

In Vitro Stability: The stability of the radiolabeled conjugate is assessed in vitro to ensure that the radionuclide does not detach from the chelator-antibody complex over time. This is often tested by incubating the radiolabeled product in human serum or other relevant biological fluids at physiological temperatures and then measuring the radiochemical purity at various time points. nih.govnih.gov The cituxetan chelator is designed to form a highly stable complex with radionuclides like ⁹⁰Y and ¹¹¹In, ensuring minimal dissociation of the radioisotope in vivo. unm.edueuropa.eu

| Parameter | Description | Method of Determination | Typical Requirement |

| Radiochemical Purity | The percentage of the total radioactivity that is bound to the Epitumomab cituxetan conjugate. | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) | >95% |

| In Vitro Stability | The ability of the radiolabeled conjugate to remain intact over time when incubated in a biological matrix (e.g., serum). | Incubation in serum followed by radiochemical purity testing at set time intervals. | Minimal decrease in radiochemical purity over the expected biological lifetime of the drug. |

Target Antigen Biology and Interaction Mechanisms

MUC1 (Episialin/CD227) as the Primary Target Antigen

Epitumomab cituxetan is a murine monoclonal antibody that targets Mucin 1 (MUC1), a transmembrane glycoprotein. adcreview.comaxilscientific.com In healthy epithelial tissues, MUC1 plays a protective role, forming a barrier and lubricating surfaces. mdpi.comnih.gov However, in various epithelial cancers, such as breast, ovarian, lung, and pancreatic cancer, MUC1 is often overexpressed and undergoes aberrant glycosylation. mdpi.comnih.gov These changes make it a compelling target for cancer therapeutics.

MUC1 is a type I transmembrane protein composed of two subunits: an N-terminal subunit (MUC1-N) and a C-terminal subunit (MUC1-C). mdpi.comresearchgate.net These subunits are formed by the proteolytic cleavage of a single polypeptide chain in the Golgi apparatus and remain associated through non-covalent bonds. oup.com

MUC1-N: This is the larger, extracellular subunit that contains a variable number of tandem repeats (VNTR) of a 20-amino acid sequence (HGVTSAPDTRPAPGSTAPPA). mdpi.comresearchgate.net This region is rich in serine and threonine residues, which are sites for extensive O-linked glycosylation. mdpi.comoup.com In normal cells, these sugar chains are long and branched, effectively masking the underlying peptide core. nih.gov

MUC1-C: This subunit consists of a small extracellular domain, a transmembrane domain, and a 72-amino acid cytoplasmic tail. mdpi.com The cytoplasmic tail is highly conserved and plays a crucial role in intracellular signaling. researchgate.net

A key difference between MUC1 in normal and cancerous cells lies in its post-translational modifications, specifically glycosylation. In cancer cells, MUC1 is aberrantly glycosylated, meaning the sugar chains are shorter and less complex. mdpi.comnih.govnih.gov This hypoglycosylation exposes parts of the peptide core, creating tumor-associated epitopes that can be recognized by antibodies like Epitumomab. nih.govnih.gov Common tumor-associated carbohydrate antigens include Tn, sialyl-Tn (STn), and the Thomsen-Friedenreich (TF) antigen. mdpi.com

Table 1: Structural and Glycosylation Differences in MUC1

| Feature | MUC1 in Normal Cells | MUC1 in Cancer Cells |

| Expression Level | Low | High (Overexpressed) |

| Polarity | Apical surface of epithelial cells | Loss of polarity, expressed over the entire cell surface |

| Glycosylation | Extensive, long, branched O-glycans | Aberrant, short, simple O-glycans (hypoglycosylation) |

| Exposed Peptide Core | Masked by extensive glycosylation | Exposed due to hypoglycosylation |

| Associated Antigens | - | Tn, Sialyl-Tn (STn), Thomsen-Friedenreich (TF) |

.

MUC1's role as an oncogene has been studied in various preclinical models, which have been instrumental in understanding its function in cancer progression and for evaluating MUC1-targeted therapies. Murine tumor cell lines, such as the Lewis Lung Carcinoma (LLC) and RMA lymphoma cell lines, have been transfected to express human MUC1 to create antigen-specific models. nih.gov

Studies using these models have shown that MUC1 expression can be linked to increased tumor aggressiveness. nih.gov For instance, in a murine colorectal cancer model, a DNA vaccine targeting MUC1 was developed to elicit an anti-tumor response. mdpi.com In breast cancer research, MUC1 is highly expressed, particularly in triple-negative breast cancer (TNBC). mdpi.comnih.gov Preclinical studies have demonstrated the efficacy of MUC1-based CAR T-cell therapy in mouse models of pancreatic cancer and leukemia. nih.gov Furthermore, in ovarian cancer models, targeting MUC1 has been shown to increase T cell infiltration and extend survival. frontiersin.org

In contrast to its protective role in normal cells, the aberrantly glycosylated and overexpressed MUC1 in cancer cells functions as an oncogene, actively participating in various signaling pathways that drive tumor progression. mdpi.comnih.gov The MUC1-C cytoplasmic tail is a key player in this, interacting with several signaling molecules and transcription factors.

MUC1 has been shown to be involved in pathways that promote:

Cell Proliferation and Survival: MUC1 can activate pro-survival pathways like PI3K/Akt and MAPK, leading to increased cell proliferation and resistance to apoptosis. mdpi.comnih.gov It can also upregulate anti-apoptotic proteins like Bcl-xL. nih.gov

Metastasis and Invasion: By altering cell adhesion properties, MUC1 can promote the detachment of cancer cells from the primary tumor. nih.gov It is also implicated in epithelial-to-mesenchymal transition (EMT), a key process in metastasis, through pathways like the NF-κB p65 pathway. mdpi.com

Angiogenesis: MUC1 can induce the formation of new blood vessels by increasing the expression of vascular endothelial growth factor (VEGF). mdpi.com

Chemoresistance: MUC1 has been shown to contribute to resistance to certain chemotherapy drugs. nih.gov

Inflammation: Altered MUC1 can promote a chronic inflammatory environment that supports tumor growth. mdpi.com

Table 2: MUC1-Associated Signaling Pathways in Cancer

| Pathway | Downstream Effects | Reference |

| PI3K/Akt/mTOR | Increased cell proliferation and survival, angiogenesis | mdpi.comfrontiersin.org |

| Ras/MAPK | Increased cell proliferation | mdpi.comnih.gov |

| JAK/STAT | Promotion of proliferation | nih.gov |

| Wnt/β-catenin | Tumor progression and invasion | nih.govnih.gov |

| NF-κB | Inflammation, epithelial-to-mesenchymal transition (EMT) | mdpi.comnih.gov |

.

The therapeutic potential of an antibody is heavily dependent on its affinity and specificity for its target. In the case of Epitumomab, its target is the underglycosylated MUC1 found on cancer cells. Preclinical studies have focused on characterizing this interaction.

The binding of antibodies to MUC1 is often directed towards the immunodominant epitopes within the VNTR region. ovid.com The hypoglycosylation of MUC1 in cancer cells is crucial as it unmasks these peptide epitopes, allowing for antibody recognition. nih.govnih.gov It has been shown that antibodies generated by immunization with tumor-derived MUC1 exhibit a higher affinity for the glycosylated form of the antigen compared to the unglycosylated peptide. nih.gov This suggests that the truncated carbohydrates, while not necessarily forming direct contacts with the antibody, stabilize a specific conformation of the peptide epitope that is preferentially recognized. nih.gov

One study reported the generation of a monoclonal antibody, DMB5F3, with picomolar affinity for the MUC1 SEA domain, which is part of the MUC1-C subunit. nih.gov This antibody demonstrated strong staining of malignant cells in a near-circumferential pattern, while normal tissues showed only weak apical staining. nih.gov In vitro cytotoxicity assays showed that the effectiveness of an immunotoxin using this antibody correlated with the level of MUC1 expression on the target cells. nih.gov

Potential Ambiguities or Secondary Target Antigens (e.g., past mentions of EGFR, CD20)

While the primary target of Epitumomab is unequivocally MUC1, the broader context of antibody-based cancer therapies sometimes involves discussions of other antigens, which can lead to potential confusion. It is important to clarify that based on available scientific literature, this compound's specificity is for MUC1.

Mentions of other antigens like EGFR (Epidermal Growth Factor Receptor) and CD20 in the context of cancer therapy are generally in relation to other monoclonal antibodies designed to target those specific molecules. For example, EGFR is a well-established target in various cancers, and MUC1 has been shown to associate with EGFR, but this does not imply that Epitumomab targets EGFR. nih.gov

Similarly, CD20 is a B-cell specific antigen targeted by antibodies like Ibritumomab (B3415438) tiuxetan for the treatment of B-cell lymphomas. nih.govdrugbank.comnih.gov The "tiuxetan" component is a chelator used to link a radioactive isotope, and its presence in both this compound and Ibritumomab tiuxetan signifies a similarity in the drug conjugation strategy, not in the target antigen. The monoclonal antibody portion of each drug is distinct and directs it to its specific target – MUC1 for Epitumomab and CD20 for Ibritumomab.

Therefore, any association of Epitumomab with targets other than MUC1 is likely a misinterpretation arising from the broader landscape of monoclonal antibody therapies. The research literature consistently identifies MUC1 as the specific antigen for Epitumomab.

Implications of Multi-Targeting or Off-Target Binding in Preclinical Studies

The evaluation of potential multi-targeting or off-target binding is a critical aspect of the preclinical assessment of any targeted therapeutic agent, as such interactions can significantly influence efficacy and toxicity. For this compound, this involves understanding the binding profile of the HMFG1 antibody beyond its intended MUC1 target.

While the HMFG1 antibody exhibits high specificity for the PDTR epitope on MUC1, the possibility of cross-reactivity with other proteins containing a similar or identical motif exists. However, extensive preclinical data specifically detailing a broad off-target binding profile for this compound are not widely available in published literature. The specificity of the HMFG1 antibody for its MUC1 epitope has been a primary focus of its characterization.

Preclinical studies involving radiolabeled HMFG1 have provided some insights into the biodistribution of the antibody. In studies with indium-111 labeled HMFG1, successful localization to breast cancer tissues was observed. nih.gov Notably, these studies also reported observable concentrations of the radiolabeled antibody in the liver, kidneys, and spleen. nih.gov This accumulation in non-tumor tissues could be attributable to several factors, including clearance pathways of the antibody conjugate, the presence of MUC1-expressing cells in these organs, or potential low-level, off-target binding. It is important to note that without further specific investigation, the precise reasons for this biodistribution remain to be fully elucidated.

The implications of any potential off-target binding are significant. Unintended binding to non-target cells could lead to the delivery of the chelated radioisotope to healthy tissues, potentially causing toxicity. The development of therapeutic antibodies often involves screening for cross-reactivity against a panel of normal human tissues to identify potential off-target interactions. Such studies are crucial for predicting potential toxicities and establishing a therapeutic window.

Below is a table summarizing the key molecular interactions and observations from preclinical studies related to this compound's binding characteristics.

| Component | Target/Interaction | Preclinical Observations | Implications |

| Epitumomab (HMFG1) | Mucin 1 (MUC1/CD227) | High specificity for the PDTR epitope within the MUC1 VNTR. | Precise targeting of MUC1-expressing tumor cells. |

| Radiolabeled HMFG1 | Biodistribution | Localization in tumor tissue (breast cancer). nih.gov | Demonstrates on-target engagement in a preclinical setting. |

| Radiolabeled HMFG1 | Biodistribution | Observable concentrations in liver, kidneys, and spleen. nih.gov | Potential for off-target accumulation or clearance through these organs, requiring further investigation. |

Mechanisms of Action in Preclinical Models

Direct Cellular Effects via Targeted Radiation Delivery

When chelated with the beta-emitting radioisotope Yttrium-90, Epitumomab cituxetan becomes a potent agent of targeted radiotherapy. The antibody directs the radiation specifically to tumor cells, where the emitted beta particles induce significant cellular damage.

The primary mechanism of cytotoxicity from the delivered ⁹⁰Y is the induction of DNA damage. openmedscience.com Beta particles emitted by ⁹⁰Y are a form of ionizing radiation that can cause a variety of lesions in the DNA of tumor cells, including single-strand and double-strand breaks. openmedscience.com In in vitro studies using various cancer cell lines, exposure to radioimmunotherapy agents leads to the activation of cellular DNA damage responses. Key proteins involved in these pathways are phosphorylated and recruited to the sites of damage, initiating attempts at repair. However, the extensive and complex damage inflicted by the high-energy beta particles often overwhelms the cell's repair capacity. This leads to the accumulation of irreparable DNA damage, a state that is incompatible with cell survival and proliferation. openmedscience.commdpi.com

The extensive DNA damage caused by this compound-⁹⁰Y triggers critical cellular checkpoints that control cell cycle progression. nih.gov In preclinical in vitro models, cancer cells exposed to this targeted radiation exhibit arrest at key phases of the cell cycle, such as G1 or G2/M. mdpi.comnih.gov This cell cycle arrest is a direct consequence of the DNA damage response, preventing the cell from replicating its damaged genetic material. nih.gov

If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis. oncotarget.com Preclinical studies demonstrate that radioimmunotherapy agents are potent inducers of apoptosis. chemeurope.comopenmedscience.com The apoptotic process is characterized by a cascade of events including the activation of caspases, which dismantle the cell in an orderly fashion, leading to its elimination without inducing a significant inflammatory response. nih.govup.ac.za

| Experimental Finding | Cellular Process Affected | Consequence for Tumor Cell |

| Increased DNA double-strand breaks | DNA Integrity | Compromised genetic stability |

| Activation of DNA repair proteins | DNA Repair Pathways | Overwhelmed repair capacity |

| Halt in G2/M phase progression | Cell Cycle | Prevention of mitosis |

| Upregulation of pro-apoptotic proteins | Apoptosis | Induction of programmed cell death |

A significant advantage of using beta-emitting isotopes like ⁹⁰Y is the "bystander effect." The beta particles from ⁹⁰Y have a path length that can span several cell diameters (average 2.5 mm). bccancer.bc.cawjgnet.com This means that once this compound delivers the radioisotope to a target tumor cell, the emitted radiation can kill not only the cell it is bound to but also adjacent tumor cells that may not have bound the antibody. bccancer.bc.ca

This phenomenon has been demonstrated in in vitro co-culture models where antigen-positive cells are treated with a radioimmunoconjugate and then cultured alongside untreated, antigen-negative cells. frontiersin.orgnih.gov The results show a significant increase in cell death and DNA damage in the "bystander" antigen-negative population, confirming that the cytotoxic effect extends beyond the directly targeted cells. snmjournals.orgmit.edu This bystander effect is crucial for treating heterogeneous tumors where antigen expression may be varied or for targeting poorly vascularized tumor masses. frontiersin.orgspringermedizin.de

Antibody-Dependent Cellular Cytotoxicity (ADCC) in Preclinical Models

Separate from its role in delivering radiation, the Epitumomab antibody itself, as a murine IgG1, can engage the immune system to fight the cancer cells. One of the primary mechanisms for this is Antibody-Dependent Cellular Cytotoxicity (ADCC). chemeurope.comopenmedscience.com

ADCC is a cell-mediated immune defense mechanism where an effector cell, most notably a Natural Killer (NK) cell, recognizes and kills a target cell that has been coated with antibodies. wikipedia.orgevitria.com The process begins when the Fab portion of the Epitumomab antibody binds to its specific antigen on the surface of a tumor cell. The Fc portion of the antibody is then exposed and can be recognized by Fc receptors (specifically FcγRIIIa or CD16) present on the surface of NK cells. evitria.comrevvity.com

This binding activates the NK cell, triggering the release of cytotoxic granules containing proteins like perforin (B1180081) and granzymes. evitria.com Perforin creates pores in the target tumor cell's membrane, allowing granzymes to enter and initiate the apoptotic cascade, leading to the destruction of the cancer cell. evitria.com Preclinical studies have shown that combining NK cells with therapeutic antibodies enhances tumor cell killing. affimed.comnih.gov This recruitment and activation of NK cells represent a key, non-radiolytic mechanism of action for Epitumomab. nih.govfrontiersin.org

The ADCC potential of therapeutic antibodies like Epitumomab is quantified using established in vitro assays. frontiersin.orgnih.gov These assays are fundamental in preclinical development to confirm and measure this specific mechanism of action. bioagilytix.comnih.gov

A standard ADCC assay involves several key components and steps, as summarized in the table below.

| Assay Component | Description | Role in Assay |

| Target Cells | Cancer cell line expressing the specific antigen targeted by Epitumomab. | These are the cells intended to be killed. |

| Effector Cells | Immune cells with Fc receptors, typically peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells. wikipedia.org | These cells mediate the killing of the target cells. |

| Antibody | Epitumomab. | Acts as the bridge linking the target cell to the effector cell. |

| Readout | Measurement of target cell lysis. This is often done by detecting the release of an intracellular component like lactate (B86563) dehydrogenase (LDH) or a pre-loaded fluorescent/radioactive label (e.g., ⁵¹Cr) into the culture medium. bioagilytix.com | Quantifies the extent of cell killing, thereby measuring ADCC activity. |

The assay typically involves co-incubating the target cells with Epitumomab, followed by the addition of effector cells. wikipedia.org After an incubation period, the amount of target cell lysis is measured and compared to control groups (e.g., cells with antibody but no effectors, or cells with effectors but no antibody) to determine the specific ADCC effect. frontiersin.org

Complement-Dependent Cytotoxicity (CDC) in Preclinical Models

Complement-Dependent Cytotoxicity (CDC) is an effector mechanism of the immune system through which monoclonal antibodies (mAbs) can eliminate target cells. nih.govnih.gov This process is particularly relevant for unconjugated anti-cancer IgG1 monoclonal antibodies. mdpi.com The mechanism involves the antibody binding to a specific antigen on the cell surface, which then triggers the activation of the classical complement pathway. nih.govmdpi.com

The classical complement pathway is initiated when the C1q component of the C1 complex binds to the Fc region of antibodies, such as IgG1, that are bound to a target cell. mdpi.com This binding event sets off a proteolytic cascade involving other complement proteins. This cascade culminates in the formation of the Membrane Attack Complex (MAC) on the surface of the target cell, which creates pores in the cell membrane, leading to osmotic lysis and cell death. mdpi.com

While many therapeutic antibodies utilize this pathway, the efficacy can vary depending on the antibody, the target antigen, and the specific tumor type. mdpi.com For this compound, its base antibody, Epitumomab, is a murine IgG1. nih.gov In principle, as an IgG1 antibody, it has the potential to engage the complement system. A patent that lists this compound among examples of therapeutic antibodies mentions the possibility of a complement-dependent cleavage reaction being triggered once a targeted agent binds to an unwanted cell. google.com However, detailed preclinical studies specifically elucidating the activation of complement cascade pathways by this compound are not extensively available in the public domain. The primary mechanism of action for radioimmunoconjugates like this compound is typically the delivery of cytotoxic radiation to the target cell. nih.govnih.gov

The ability of a monoclonal antibody to induce CDC is typically evaluated in preclinical settings using in vitro assays. These assays generally involve incubating target cancer cells that express the specific antigen with the therapeutic antibody in the presence of a source of active complement, which is often normal human serum. frontiersin.org Cell viability is then measured to determine the extent of cell lysis.

Common methods for assessing cell death in these assays include flow cytometry with viability dyes (like Propidium Iodide or 7-AAD) or colorimetric assays that measure the release of intracellular enzymes like lactate dehydrogenase (LDH). The results are often expressed as a percentage of specific lysis compared to control groups. Factors that can influence the outcome of these assays include the density of the target antigen on the cell surface and the expression level of complement-inhibitory proteins (such as CD55 and CD59) by the tumor cells. nih.gov

While this is a standard method for evaluating antibody effector functions, specific in vitro CDC assay data for this compound is not available in the reviewed literature. ebi.ac.uk The table below provides a representative example of how data from a CDC assay might be presented for a generic therapeutic antibody.

Table 1: Representative Data from an In Vitro Complement-Dependent Cytotoxicity (CDC) Assay This table is for illustrative purposes only and does not represent actual data for this compound.

| Cell Line | Target Antigen Expression | Antibody Concentration (µg/mL) | % Specific Lysis (with Complement) |

|---|---|---|---|

| Cancer Cell Line A | High | 10 | 65% |

| Cancer Cell Line A | High | 1 | 42% |

| Cancer Cell Line B | Moderate | 10 | 30% |

| Cancer Cell Line B | Moderate | 1 | 15% |

Receptor Internalization and Downregulation

Receptor internalization is a process where a cell surface receptor, after binding to its ligand or a specific antibody, is brought into the cell through endocytosis. This mechanism is critical for the function of antibody-drug conjugates (ADCs), as it allows for the delivery of a cytotoxic payload directly into the target cell. creative-biolabs.comcreative-biolabs.com

This compound targets Mucin-1 (MUC1), a transmembrane protein that is overexpressed and aberrantly glycosylated on many epithelial cancer cells. ebi.ac.ukadcreview.comdrugbank.com Preclinical development of other therapeutics using the Epitumomab antibody has demonstrated that it is used in ADCs where the mechanism of action is dependent on antigen-mediated endocytosis. creative-biolabs.comcreative-biolabs.com For these ADCs, the Epitumomab antibody binds to MUC1 on the cancer cell surface, and the entire antibody-antigen complex is internalized. creative-biolabs.comcreative-biolabs.com Once inside the cell, the complex is trafficked to lysosomes, where the antibody is degraded, releasing the cytotoxic drug to kill the cell. creative-biolabs.com Furthermore, studies on MUC1 biology have shown that it can be constitutively internalized and recycled in epithelial cells. nih.gov This inherent biological property of the MUC1 receptor supports the potential for Epitumomab-mediated internalization.

Anti-Angiogenic or Anti-Proliferative Effects (preclinical, in vitro or in vivo animal models)

In addition to effector functions like CDC, some monoclonal antibodies can exert direct effects on tumor cells, such as inhibiting proliferation or interfering with the formation of new blood vessels (angiogenesis). patentbuddy.com

Anti-Proliferative Effects: The binding of an antibody to its target receptor can sometimes disrupt signaling pathways that are essential for cell growth and survival, leading to a cytostatic or cytotoxic effect. patentbuddy.com In the case of Epitumomab, its development for use in ADCs, where it is armed with a potent cytotoxic drug, suggests that the antibody alone may have limited anti-proliferative activity. creative-biolabs.comcreative-biolabs.com Often, antibodies selected for ADC development are chosen primarily for their high specificity and efficient internalization rather than for their own intrinsic anti-proliferative power. creative-biolabs.com

In Vitro and In Vivo Models for Anti-Angiogenic Effects: Angiogenesis is a critical process for tumor growth and metastasis, and inhibiting it is a key strategy in cancer therapy. oaepublish.comthno.org Preclinical evaluation of anti-angiogenic effects can be conducted using various models. In vitro assays often use Human Umbilical Vein Endothelial Cells (HUVECs) to assess the inhibition of key steps in angiogenesis, such as endothelial cell proliferation, migration, and tube formation. nih.gov In vivo models, such as the chick chorioallantoic membrane (CAM) assay or tumor xenograft models in mice, allow for the assessment of an agent's ability to inhibit new blood vessel formation in a living system. nih.govnih.gov

While these are established methods for assessing anti-angiogenic potential, preclinical studies specifically investigating the anti-angiogenic effects of this compound were not identified in the searched literature. The primary therapeutic action of this compound is predicated on the targeted delivery of radiation via its chelated radioisotope. nih.gov

Preclinical Efficacy and Pharmacodynamics

In Vitro Efficacy Studies

In vitro studies are fundamental for determining a drug candidate's initial efficacy profile at the cellular level. These experiments assess how the compound interacts with cancer cells, its potency, and its effects on key cellular functions that drive malignancy.

The sensitivity of cancer cell lines to Epitumomab is primarily dictated by the expression of its specific target epitope on MUC1. The HMFG1 antibody recognizes the peptide sequence Pro-Asp-Thr-Arg (PDTR) within the variable number tandem repeat (VNTR) region of the MUC1 core protein. d-nb.info In normal epithelial cells, this epitope is masked by extensive glycosylation. However, in many cancer cells, aberrant glycosylation exposes the PDTR sequence, making it accessible for antibody binding. d-nb.info

The reactivity of HMFG1 has been confirmed across various cancer types. Immunohistochemical analysis has shown that HMFG1 reacts strongly with bladder cancer cells, particularly in higher-grade tumors, while showing only weak reactions in normal bladder tissue. tandfonline.com The antibody has also been used to label MUC1 in cell lines derived from various human cancers, demonstrating its broad potential applicability.

Interactive Table: Cell Lines Used in MUC1-Targeted Antibody Research

| Cell Line | Cancer Type | Use in MUC1 Research |

|---|---|---|

| MCF7 | Breast Adenocarcinoma | Used for MUC1 antibody binding and flow cytometry analysis. abcam.com |

| HCT 116 | Colorectal Carcinoma | Employed in flow cytometry to detect MUC1 expression. abcam.com |

| Capan-2 | Pancreatic Adenocarcinoma | Used to study the effects of anti-MUC1 antibodies on EGF-mediated signaling. mdpi.com |

| PANC-1 | Pancreatic Epithelioid Carcinoma | Utilized to assess inhibition of EGF-mediated signaling by anti-MUC1 antibodies. mdpi.com |

| OVCAR-3 | Ovarian Adenocarcinoma | A model for cytotoxicity assays. scielo.br |

| A-431 | Epidermoid Carcinoma | Used to create xenografts for biodistribution studies of radiolabeled antibodies. snmjournals.org |

| T47D | Breast Ductal Carcinoma | A model to test the efficacy of antibody-toxin conjugates targeting MUC1. mdpi.com |

One of the key mechanisms contributing to cell sensitivity is antibody-dependent cellular cytotoxicity (ADCC). The humanized version of HMFG1, known as huHMFG1, is a potent inducer of ADCC specifically against tumor cells that express MUC1. d-nb.info Resistance to such therapies could theoretically arise from mechanisms that reduce target availability, such as downregulation of MUC1 expression or alterations in glycosylation that mask the antibody's epitope.

Dose-response studies are critical for quantifying the potency of a therapeutic agent. In these assays, cancer cell lines are exposed to increasing concentrations of the drug to determine the level required to achieve a desired biological effect, often measured as the half-maximal inhibitory concentration (IC50). For antibody-based therapies, endpoints can include inhibition of cell growth or induction of cell death.

The characterization of such therapies often involves generating sigmoidal dose-response curves to model the relationship between drug concentration and cellular response. googleapis.com Studies with other antibodies, such as Cetuximab, have demonstrated that ADCC activity is dose-dependent and correlates with the level of target receptor expression on the tumor cell surface. nih.gov While specific dose-response curves for Epitumomab cituxetan are not widely published, the principle relies on the targeted delivery of radiation. The cytotoxic effect would be expected to increase with higher concentrations of the radiolabeled antibody bound to the cell surface, leading to greater localized radiation doses. The efficacy is also linked to the antibody's ability to interfere with MUC1-mediated signaling pathways. For instance, other anti-MUC1 antibodies have been shown to suppress Epidermal Growth Factor (EGF)-mediated phosphorylation of ERK and subsequent expression of cyclin D1, which are key drivers of cell cycle progression. mdpi.com

MUC1 is not merely a passive marker on cancer cells; it actively participates in processes that drive tumor progression. The overexpression of MUC1 is linked to changes in cellular growth, differentiation, adhesion, invasion, and immune surveillance. d-nb.info It can promote tumorigenesis by inhibiting cell death and promoting metastasis. mdpi.com In vitro studies have shown a correlation between MUC1 overexpression and the adhesion and invasion of breast cancer cells. d-nb.info

Therapeutic antibodies targeting MUC1 are designed to disrupt these functions. For example, a novel anti-MUC1 antibody demonstrated inhibition of proliferation and migration in pancreatic cancer cell models. mdpi.com The mechanism often involves the antibody inducing the internalization of the MUC1 protein from the cell membrane into the cytoplasm, thereby disrupting its signaling functions. mdpi.com By binding to MUC1, Epitumomab and similar antibodies can interfere with its interaction with other key molecules like EGFR and β-catenin, which are involved in cell proliferation and survival pathways. mdpi.com Furthermore, the radiolabeled nature of this compound adds a direct cytotoxic effect through the delivery of radiation, which induces DNA damage and subsequent cell death, thereby inhibiting proliferation.

In Vivo Animal Model Studies

In vivo studies using animal models are the next crucial step in preclinical evaluation, providing insights into a drug's efficacy, biodistribution, and pharmacokinetics in a living system.

Preclinical evaluation of agents like this compound relies heavily on xenograft models, where human tumor cells are implanted into immunodeficient mice. capes.gov.br These models are essential for studying the biodistribution of radiolabeled antibodies and their anti-tumor effects. capes.gov.br

The establishment of these models typically involves the subcutaneous or intraperitoneal injection of human cancer cell lines into mice, most commonly athymic nude or SCID (Severe Combined Immunodeficiency) mice. snmjournals.orgpsu.edu The choice of implantation site can be critical; for instance, intraperitoneal models are particularly relevant for ovarian cancer, which often spreads within the peritoneal cavity. capes.gov.br Characterization of these models involves confirming tumor growth and ensuring the xenografted tumor retains the key features of the original human cancer, such as the expression of the target antigen (MUC1). However, a potential pitfall of this technique is the risk of generating lymphoid neoplasms from Epstein-Barr virus (EBV)-positive B lymphocytes that may be present in the original tumor sample. plos.org

Interactive Table: Examples of Xenograft Models in Radioimmunotherapy Research

| Mouse Strain | Cancer Type | Cell Line / Tissue | Implantation Route | Research Focus |

|---|---|---|---|---|

| Athymic Nude | Lymphoma | Ramos, Granta 519Luc | Subcutaneous | Evaluating anti-CD20 radioimmunotherapy. psu.edu |

| Swiss Nude | Peritoneal Carcinomatosis | A-431 | Intraperitoneal | Biodistribution of non-internalizing antibodies. snmjournals.org |

| Nude Mice | Ovarian Cancer Metastasis | SKOV3ip | Intraperitoneal | Testing ⁶⁷Cu-radioimmunotherapy. aacrjournals.org |

| Immunodeficient Mice | Burkitt's Lymphoma | N/A | N/A | Testing dual-targeted radioimmunotherapy (anti-CD22 and anti-CD20). nih.gov |

| Nude Mice | Glioblastoma | Primary Glioblastoma Spheroids | Intracranial | Evaluating anti-EGFR antibody therapy. |

The ultimate goal of preclinical in vivo studies is to demonstrate that the therapeutic agent can inhibit tumor growth. In studies involving radiolabeled antibodies, this is achieved through the targeted delivery of a cytotoxic radiation dose. The efficacy of ⁹⁰Y-labeled HMFG1 (the core component of this compound) has been evaluated in animal models and clinical trials, particularly for ovarian cancer. nih.govaacrjournals.org

However, results have been mixed. While early-phase trials showed promise, a phase III trial of intraperitoneally administered ⁹⁰Y-HMFG1 in ovarian cancer patients in remission did not demonstrate an extension of survival or time to relapse. nih.gov It has been speculated that the outcome may have been related to the low radiation dose delivered by a single administration. snmjournals.org

In contrast, other preclinical studies using different radiolabeled antibodies against other targets have shown significant tumor growth inhibition. For example, a study using a ⁶⁷Cu-labeled antibody in a mouse model of ovarian cancer metastasis found that a single 10.5 MBq dose significantly reduced tumor growth and prolonged survival. aacrjournals.org Similarly, studies of an anti-CD20 radioimmunoconjugate in a lymphoma xenograft model demonstrated a clear dose-dependent effect on tumor growth. psu.edu These findings highlight that the efficacy of radioimmunotherapy in murine models depends on multiple factors, including the choice of radionuclide, the targeting antibody, the tumor type, and the radiation dose delivered to the tumor.

Animal Survival Studies in Preclinical Disease Models

Preclinical animal models are crucial for evaluating the therapeutic potential of radioimmunoconjugates like this compound. These studies assess the agent's ability to control tumor growth and improve survival. While specific survival data for this compound is not extensively detailed in publicly accessible literature, studies on its murine precursor, HMFG1, and other antibodies targeting the same MUC1 antigen provide valuable insights.

In a significant phase III clinical trial involving patients with epithelial ovarian cancer, the murine version of the antibody, ⁹⁰Y-labeled HMFG1, was administered. However, this study did not demonstrate an extension in survival or time to relapse when compared to standard treatment alone tandfonline.comnih.gov. This outcome in a clinical setting underscores the complexities of translating preclinical findings.

Conversely, other preclinical studies using different anti-MUC1 antibodies have shown more promising survival benefits in animal models. For instance, in a mouse model of ovarian cancer ascites, a single injection of an alpha-emitting radioimmunoconjugate, ²¹³Bi-C595, which also targets MUC1, resulted in a 25-day prolongation of survival compared to control groups nih.govtandfonline.comeuropa.eu. Similarly, combining another anti-MUC1 antibody, TAB004, with interleukin-2 (B1167480) (IL2) was shown to improve survival in pancreatic cancer models nih.gov.

Biodistribution and Pharmacokinetic Analysis in Animal Models (e.g., organ uptake, clearance)

The biodistribution and pharmacokinetic profile of a radioimmunoconjugate determines its delivery to the tumor and its clearance from the body, which is critical for both efficacy and safety. Studies on HMFG1, the foundational antibody for Epitumomab, and other MUC1-targeting agents in various animal models provide a picture of their behavior in vivo.

A study using Technetium-99m labeled HMFG1 (⁹⁹ᵐTc-HMFG1) in normal female baboons provided detailed biodistribution data. Following administration, the liver, kidneys, and bladder were identified as the primary organs of uptake and clearance osti.gov. This is consistent with the clearance pathways for many monoclonal antibodies.

In a preclinical study with Indium-111 labeled HMFG1 (¹¹¹In-HMFG1) in rats, the pharmacokinetics after intraperitoneal injection were examined, confirming that biotinylation did not significantly alter the biodistribution of the antibody nih.gov. Research involving a newer anti-MUC1 antibody, [⁸⁹Zr]Zr-Df'-GGSK-1/30, in a breast cancer mouse model, demonstrated a very high and specific tumor uptake, exceeding 50% of the injected dose per gram of tissue (%ID/g) nih.govmedsci.org. Another study with ²¹³Bi-C595 in a mouse model of ovarian cancer reported a high tumor-to-blood ratio of 5.8, indicating effective tumor targeting nih.govtandfonline.com.

Human studies with an Indium-111 labeled fragment of HMFG1 (¹¹¹In-HMFG1-F(ab')2) have shown a whole-body clearance half-life of 38–60 hours in patients without a pre-existing immune response to the antibody psu.edunih.gov. The primary organs for uptake in these human studies were the liver and kidneys psu.edu.

The following table summarizes biodistribution data from a study on ⁹⁹ᵐTc-HMFG1 in baboons osti.gov.

| Organ | Total Absorbed Dose (mGy/MBq) |

| Kidneys | 0.054 |

| Liver | 0.013 |

| Bladder | 0.140 |

| Ovaries | 0.010 |

| Bone Marrow | 0.004 |

| Uterus | 0.017 |

| Whole Body | 0.005 |

Dosimetry Calculations and Radiation Dose Delivery to Tumors in Animal Models

Dosimetry involves calculating the absorbed dose of radiation delivered to the tumor and healthy tissues. Accurate dosimetry is essential for predicting both the therapeutic effect and potential toxicity of a radioimmunoconjugate.

In a preclinical study with ⁹⁹ᵐTc-labeled HMFG1 in baboons, the total absorbed radiation doses to various organs were calculated, providing a safety profile for the radiolabeled antibody osti.gov. The bladder wall received the highest dose, which is expected due to the renal excretion route of the radiolabel and its metabolites osti.gov.

Another study focusing on an ovarian cancer ascites model with the MUC1-targeting antibody ²¹³Bi-C595 established a maximum tolerated dose (MTD) of over 1180 MBq/kg, indicating a favorable therapeutic window nih.govtandfonline.com. In human studies, patient-specific dosimetry has been shown to be a reliable method for determining the appropriate therapeutic dose of radioimmunoconjugates like ¹³¹I-tositumomab, helping to maximize efficacy while minimizing toxicity to organs like the bone marrow nih.govnih.gov.

Identification of Preclinical Biomarkers of Response

The identification of biomarkers is critical for selecting patients who are most likely to benefit from a targeted therapy like this compound. The primary biomarker for this compound is the expression of its target, the MUC1 antigen.

MUC1 is overexpressed in a high percentage of various epithelial cancers, including breast, ovarian, and pancreatic cancers, making it a valuable target for radioimmunotherapy nih.govresearchgate.netmdpi.com. Preclinical and clinical studies consistently use MUC1 expression, typically identified through immunohistochemistry on tumor biopsies, as a key inclusion criterion nih.govresearchgate.net.

Further research has refined this, suggesting that the specific form of MUC1 present on cancer cells, often referred to as tumor-associated MUC1 (TA-MUC1), is a more specific biomarker. TA-MUC1 has altered glycosylation patterns compared to the MUC1 found on healthy cells nih.govnih.gov. Antibodies that can specifically recognize these tumor-associated glycoforms, such as PankoMab and GGSK-1/30, are being developed to improve tumor targeting and reduce off-target effects nih.govoncotarget.com. For example, the PAM4 antibody recognizes a specific MUC1 epitope that is considered a biomarker for early-stage pancreatic adenocarcinoma tandfonline.com.

Beyond the target antigen itself, other potential biomarkers could include factors related to treatment resistance. For example, some studies have explored the link between MUC1 expression and resistance to certain chemotherapies, suggesting that MUC1 status could inform combination therapy strategies. Therefore, a comprehensive biomarker strategy for this compound would likely involve not only the confirmation of MUC1 expression but also a deeper characterization of the MUC1 glycoform and the tumor's molecular profile.

Advanced Research Methodologies and Future Directions

Molecular Engineering of Epitumomab for Enhanced Preclinical Performance

Molecular engineering aims to modify the antibody structure to improve its performance, primarily by reducing immunogenicity and optimizing its biological functions. Epitumomab is a murine (mouse-derived) monoclonal antibody, which can elicit a human anti-mouse antibody (HAMA) response in patients, potentially reducing its therapeutic half-life and effectiveness. news-medical.netnih.gov Engineering strategies are therefore critical for its clinical development.

To mitigate the immunogenicity of murine antibodies, two primary strategies are employed: chimerization and humanization. news-medical.netgenextgenomics.com

Chimerization: This process involves genetically engineering the antibody to replace the constant (Fc) regions of the murine antibody with human constant regions. rapidnovor.comcovalab.com The resulting chimeric antibody retains the original murine variable regions, which are responsible for binding to the target antigen (in the case of epitumomab, the MUC1 antigen). adcreview.com This reduces the foreign protein content, thereby lowering the risk of a HAMA response. genextgenomics.comcovalab.com The first chimeric antibody was approved in 1994. rapidnovor.com

Humanization: This is a more advanced technique that further reduces the murine components of the antibody. It involves grafting only the complementarity-determining regions (CDRs)—the specific parts of the variable domain that directly bind the antigen—from the murine antibody onto a human antibody framework. covalab.comresearchgate.net This results in an antibody that is significantly more homologous to human antibodies, further decreasing the potential for immunogenicity while preserving the target specificity. news-medical.net Computational modeling and techniques like CDR grafting are central to this process. news-medical.netrapidnovor.com

| Antibody Type | Composition | Potential for Immunogenicity | Key Feature |

| Murine | Fully mouse-derived protein sequences. | High | Original source for many early monoclonal antibodies. |

| Chimeric | Mouse variable regions fused with human constant regions. | Reduced | Decreases HAMA response compared to fully murine antibodies. genextgenomics.comcovalab.com |

| Humanized | Mouse CDRs grafted onto a human variable region framework. | Minimal | Significantly higher similarity to human antibodies. news-medical.net |

| Fully Human | Entirely derived from human gene sequences (e.g., via phage display or transgenic mice). | Lowest | Considered the gold standard to minimize immunogenicity. rapidnovor.com |

Beyond full-sized antibodies, research has explored the use of smaller antibody fragments or alternative protein scaffolds. These engineered molecules offer potential advantages such as improved tumor penetration due to their smaller size.

Examples of such fragments include:

Fab (Fragment, antigen-binding): Consists of one constant and one variable domain of each of the heavy and the light chain.

scFv (Single-chain variable fragment): A fusion protein of the variable regions of the heavy (VH) and light (VL) chains, connected by a flexible peptide linker. nih.gov

These smaller constructs can be engineered to specifically recognize a target antigen like MUC1. While offering better tissue penetration, their shorter half-life in circulation is a factor that must be considered in therapeutic design. Recombinant antibody technology allows for the production of these fragments, which can be tailored for specific diagnostic or therapeutic applications. nih.gov

Combination Strategies in Preclinical Research

To enhance the antitumor effects of radioimmunotherapy, preclinical research has investigated combining agents like epitumomab cituxetan with other cancer treatments. While specific preclinical data on this compound combinations are limited, extensive research on the analogous Yttrium-90 labeled anti-CD20 antibody, ibritumomab (B3415438) tiuxetan, provides a strong model for the potential of such strategies. nih.govpatsnap.comexplorationpub.com

The rationale for combining radioimmunotherapy with chemotherapy is to attack cancer cells through different mechanisms simultaneously. mayo.edu The radiation delivered by the antibody can weaken cancer cells, making them more susceptible to the cytotoxic effects of chemotherapy.

Preclinical and clinical studies with Yttrium-90 ibritumomab tiuxetan have demonstrated the feasibility and potential efficacy of this approach. For instance, it has been combined with high-dose chemotherapy regimens like BEAM (carmustine, etoposide, cytarabine, and melphalan) prior to autologous stem cell transplantation in lymphoma models. mayo.edunih.gov These studies suggest that the combination is safe and may be more effective than chemotherapy alone. nih.gov

| Combination Strategy | Rationale | Observed Outcome in Analogous Models (Ibritumomab Tiuxetan) |

| RIT + High-Dose Chemotherapy (e.g., BEAM) | Synergistic cell killing through distinct mechanisms (radiation and cytotoxic drugs). mayo.edu | Safe and potentially more effective than BEAM alone as a conditioning regimen for stem cell transplant in aggressive lymphoma. nih.gov |

| RIT + Other Novel Agents (e.g., Motexafin Gadolinium) | Sensitizing tumor cells to the effects of ionizing radiation. nih.gov | In a Phase I trial, the combination was safely administered with high rates of complete responses observed. nih.gov |

Combining the targeted internal radiation of this compound with external beam radiation therapy (EBRT) is another promising strategy. EBRT delivers high-energy rays to a specific tumor location from outside the body. This combination could potentially provide a more potent and comprehensive radiation dose to the tumor—the radioimmunoconjugate targets cancer cells throughout the body, while EBRT focuses a high dose on a specific tumor mass.

A key area of modern oncology research is the combination of targeted therapies with agents that modulate the immune system. The radiation delivered by this compound can cause cancer cells to die in a way that stimulates an immune response (immunogenic cell death). This process can release tumor antigens, which can then be recognized by the immune system.

Combining this effect with immunomodulatory agents, such as checkpoint inhibitors, could theoretically lead to a powerful synergistic effect. The radioimmunotherapy could "prime" the immune system, while the immunomodulatory drug could "unleash" it to attack the cancer cells more effectively. Preclinical studies are exploring how radiation can alter the tumor microenvironment to make it more susceptible to immune attack, providing a strong rationale for investigating such combinations with radioimmunoconjugates like this compound.

Development of Advanced Imaging Techniques for Preclinical Assessment

Preclinical imaging in animal models is fundamental to the drug development process, offering non-invasive, real-time visualization of a drug's biodistribution, pharmacokinetics, and efficacy. nih.govnih.gov These techniques allow for longitudinal studies in the same animal, reducing the number of animals required while improving statistical power. researchgate.net For agents like this compound, advanced imaging is crucial for understanding its behavior at the molecular level before human trials.

Nuclear imaging modalities such as single-photon emission computed tomography (SPECT) and positron emission tomography (PET) are highly sensitive, capable of detecting radiolabeled molecules at pico- or nano-molar concentrations. nih.govekb.eg Dedicated small-animal systems, known as Micro-SPECT and Micro-PET, have been developed to provide high-resolution, three-dimensional images of radiopharmaceutical distribution in models of human disease. nih.govresearchgate.netnih.gov

In the context of radioimmunoconjugates similar to this compound, Micro-SPECT is invaluable. For instance, a diagnostic surrogate of a therapeutic antibody can be labeled with a SPECT isotope like Indium-111 (¹¹¹In). nih.gov Preclinical Micro-SPECT studies would allow researchers to visualize how ¹¹¹In-labeled Epitumomab accumulates in tumors and normal tissues, providing critical data on targeting efficiency and potential off-target effects. nih.gov

Micro-PET offers similar capabilities with even greater sensitivity. ekb.eg By labeling a version of Epitumomab with a positron-emitting radionuclide, researchers can perform quantitative analyses of tracer kinetics, which is essential for understanding the pharmacodynamics of the antibody conjugate. ekb.eg These studies are instrumental in the early prioritization of candidate compounds and in assessing treatment response over time. nih.gov

| Technique | Principle | Typical Radionuclides | Key Advantages in Preclinical Assessment |

|---|---|---|---|

| Micro-SPECT | Detects gamma rays emitted from a single-photon emitting radionuclide. | Indium-111, Technetium-99m | Allows for whole-body imaging of radiopharmaceutical biodistribution and tumor targeting. nih.gov |

| Micro-PET | Detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. | Fluorine-18, Copper-64, Zirconium-89 | Offers high sensitivity and quantitative assessment of tracer kinetics and receptor occupancy. ekb.eg |

To gain a more comprehensive understanding, nuclear imaging techniques are often combined with anatomical imaging modalities like computed tomography (CT) or magnetic resonance imaging (MRI). nih.gov These hybrid or correlative imaging approaches, such as PET/CT or SPECT/CT, overlay the functional data from nuclear scans onto the high-resolution anatomical images from CT. researchgate.netnih.gov

This fusion of modalities is critical for the molecular characterization of tumors and their response to this compound. nih.gov For example, a Micro-PET/CT scan can precisely locate areas of high radiolabeled antibody uptake within the tumor's architecture, distinguishing between viable tumor tissue and necrotic regions. researchgate.net This multi-modal approach provides a more complete picture of the agent's efficacy and the underlying tumor biology, which is essential for translating preclinical findings to clinical applications. nih.gov

Novel Radionuclides and Chelator-Linker Systems

The effectiveness of a radioimmunoconjugate is determined by the antibody, the radionuclide, and the chelator-linker system that connects them. nih.gov Research into novel radionuclides and improved chelator-linker technologies is a promising avenue for enhancing the therapeutic potential of antibodies like Epitumomab.

The choice of radionuclide is critical. While Yttrium-90 is a powerful, pure beta-emitter, other radionuclides offer different properties. nih.gov For example, Lutetium-177 (¹⁷⁷Lu) is also a beta-emitter but has a shorter path length, which may reduce toxicity to surrounding healthy tissue, and it also emits gamma photons, which allows for simultaneous imaging (a "theranostic" approach). nih.govresearchgate.net Alpha-emitters are also being explored due to their high energy and very short path length, which can induce significant damage to cancer cells with minimal impact on adjacent tissues.

Application of "Omics" Technologies (Genomics, Proteomics) to Understand this compound Action in Preclinical Systems

Genomic and proteomic analyses in preclinical settings are crucial for elucidating the intricate molecular interactions and cellular consequences of targeting CEACAM5 with this compound. These studies typically involve in vitro experiments with cancer cell lines expressing varying levels of CEACAM5 and in vivo studies using animal models, such as patient-derived xenografts (PDXs).

Genomic Approaches:

Genomic studies in the context of CEACAM5-targeted therapies aim to identify genetic features that correlate with treatment efficacy. While specific data for this compound is limited, general approaches in the field involve:

Gene Expression Profiling: Techniques like RNA sequencing (RNA-seq) are employed to compare the transcriptomes of CEACAM5-positive cancer cells before and after treatment. This can reveal upregulation of apoptosis-related genes or downregulation of pathways involved in cell proliferation and survival. For instance, studies on other CEACAM5-targeting agents have explored how the inhibition of this pathway affects signaling cascades like the p38-SMAD2/3 pathway, which is implicated in cancer progression. onclive.com

Genomic Biomarker Discovery: The Cancer Genome Atlas (TCGA) and similar databases are utilized to analyze the correlation between CEACAM5 mRNA expression and mutation frequencies across different cancer types. nih.gov This information helps in identifying tumor types that are most likely to respond to a CEACAM5-targeted therapy. For example, colorectal adenocarcinomas show high median CEACAM5 mRNA expression. nih.gov

Proteomic Approaches:

Proteomics provides a direct assessment of the proteins and signaling pathways affected by this compound. Key proteomic applications include:

Expression Analysis: Mass spectrometry-based proteomics can quantify the levels of thousands of proteins in cancer cells or tumor tissues. This allows for the identification of proteins that are differentially expressed upon treatment, providing clues about the drug's mechanism of action. For example, a decrease in proteins involved in DNA replication and cell cycle progression would indicate a cytostatic or cytotoxic effect.

Post-Translational Modification Analysis: The therapeutic effect of this compound, which carries a radioisotope, is expected to induce DNA damage and cellular stress. Phosphoproteomics, a sub-discipline of proteomics, can be used to study changes in protein phosphorylation, which are critical for signal transduction. For instance, an increase in the phosphorylation of proteins involved in the DNA damage response pathway would be an anticipated outcome.

Identification of Resistance Mechanisms: By comparing the proteomes of sensitive and resistant cancer cell lines, researchers can identify proteins and pathways that contribute to treatment resistance. This knowledge is vital for developing combination therapies to overcome resistance.

Illustrative Data from Preclinical Research on CEACAM5 Targeting:

While specific data tables for this compound are not available, the following tables represent the types of data generated in preclinical "omics" studies for CEACAM5-targeted therapies.

Table 1: Gene Expression Changes in CEACAM5-Positive Colorectal Cancer Cells Following Targeted Therapy (Illustrative)

| Gene | Function | Fold Change (Treated vs. Control) | P-value |

|---|---|---|---|

| CASP3 | Apoptosis | 2.5 | <0.05 |

| BCL2 | Anti-apoptosis | -2.1 | <0.05 |

| CDKN1A (p21) | Cell Cycle Arrest | 3.0 | <0.01 |

| MKI67 | Proliferation Marker | -4.2 | <0.001 |

Table 2: Proteomic Analysis of Downstream Signaling Pathways Affected by CEACAM5 Inhibition in a Preclinical Model (Illustrative)

| Protein | Pathway | Change in Phosphorylation | Significance |

|---|---|---|---|

| p53 | DNA Damage Response | Increased | Activation of tumor suppressor pathway |

| AKT | PI3K/AKT/mTOR | Decreased | Inhibition of cell survival pathway |

| ERK1/2 | MAPK/ERK | Decreased | Inhibition of cell proliferation pathway |

| H2AX | DNA Damage Response | Increased | Marker of DNA double-strand breaks |

Future Directions:

The future of "omics" in the study of this compound will likely involve more integrated, multi-omics approaches. By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can build more comprehensive models of the drug's mechanism of action and the host response. Single-cell "omics" technologies will also be invaluable for understanding the heterogeneity of tumor responses to therapy at the individual cell level. These advanced methodologies will be instrumental in personalizing treatment with this compound and improving patient outcomes.

Q & A

Q. What are the primary molecular targets and epitope specificity of Epitumomab cituxetan in preclinical models, and how are these validated experimentally?

this compound targets multiple epitopes of MUC-1, including tumor-associated mucins (e.g., CA 15-3, EMA) and PEMT . Validation typically involves immunohistochemistry (IHC) on human tissue microarrays, surface plasmon resonance (SPR) for binding affinity quantification, and competitive inhibition assays using monoclonal antibodies (mAbs) with overlapping epitopes. Researchers should include negative controls (e.g., MUC-1-negative cell lines) and orthogonal methods like flow cytometry to confirm specificity .

Q. What experimental design principles are critical for assessing this compound's efficacy in xenograft models?

Studies should use immunodeficient mice implanted with MUC-1-positive tumors (e.g., breast or pancreatic cancer cell lines). Key parameters include:

- Dose escalation (e.g., 1–10 mg/kg weekly) with saline controls.

- Tumor volume measurement via calipers or bioluminescence imaging.

- Endpoint analysis (e.g., histopathology for tumor necrosis, immunohistochemical staining for MUC-1 expression post-treatment). Statistical power analysis must account for inter-animal variability, with a minimum cohort size of n = 8 per group .

Q. How should researchers address batch-to-batch variability in this compound production for in vitro studies?

Quality control requires SDS-PAGE (>95% purity), endotoxin testing (<0.1 EU/mg), and functional validation via ELISA against recombinant MUC-1. Stability studies (4°C, -20°C, -80°C) must document aggregation trends using dynamic light scattering (DLS). Cross-referencing with lot-specific certificates of analysis ensures reproducibility .

Advanced Research Questions

Q. What statistical frameworks are recommended for resolving contradictions in this compound's pharmacokinetic (PK) data across species?

Non-compartmental analysis (NCA) and physiologically based pharmacokinetic (PBPK) modeling can reconcile species-specific disparities. For example, allometric scaling may fail due to target-mediated drug disposition (TMDD) in humans. Researchers should integrate in vitro FcRn binding data and adjust for MUC-1 shedding rates in PK models .

Q. How can researchers optimize the PICOT framework for clinical trials involving this compound in metastatic cancers?

- Population (P): MUC-1-overexpressing metastatic breast cancer patients (IHC ≥2+).

- Intervention (I): this compound (10 mg/kg biweekly) + standard chemotherapy.

- Comparison (C): Chemotherapy alone.

- Outcome (O): Progression-free survival (PFS) at 12 months.

- Time (T): 24-month follow-up. This structure ensures alignment with Phase II/III trial designs and facilitates systematic literature reviews for comparative efficacy .

Q. What methodologies address this compound's immunogenicity in long-term therapeutic regimens?

Anti-drug antibody (ADA) assays (e.g., bridging ELISA or electrochemiluminescence) should be performed at baseline and every 3 cycles. Neutralizing antibody testing via cell-based assays (e.g., inhibition of MUC-1 binding) is critical. Stratify patients by ADA titer to correlate with clinical outcomes (e.g., reduced PFS) .

Q. How do researchers validate novel biomarkers for this compound response using multi-omics approaches?

Integrate RNA sequencing (tumor biopsies) with serum proteomics to identify predictive signatures (e.g., TGF-β pathway activation). Machine learning pipelines (e.g., LASSO regression) can prioritize biomarkers, validated in independent cohorts. Pre-analytical variables (e.g., biopsy timing relative to dosing) must be standardized .

Methodological Guidance Tables

Table 1: Key Parameters for this compound In Vivo Studies

Table 2: PICOT Elements for Clinical Trial Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.